molecular formula C14H18ClFO B1328083 7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane CAS No. 898761-33-6

7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane

Cat. No.: B1328083
CAS No.: 898761-33-6
M. Wt: 256.74 g/mol
InChI Key: XMQIRTSXUDZEOE-UHFFFAOYSA-N
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Description

7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane is an organic compound characterized by a heptane backbone with a chloro substituent at the 7th position, a fluoro and methyl substituent on the phenyl ring, and a ketone functional group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, where 3-fluoro-4-methylbenzoyl chloride reacts with 1-chloroheptane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The ketone group in this compound can undergo oxidation to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions. For example, reaction with sodium azide can yield the corresponding azide derivative.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products:

    Oxidation: 7-Chloro-1-(3-fluoro-4-methylphenyl)heptanoic acid.

    Reduction: 7-Chloro-1-(3-fluoro-4-methylphenyl)heptanol.

    Substitution: 7-Azido-1-(3-fluoro-4-methylphenyl)-1-oxoheptane.

Scientific Research Applications

7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies involving reaction mechanisms and kinetics.

    Biology: The compound can be used to investigate the effects of halogenated ketones on biological systems, including enzyme inhibition and receptor binding studies.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity through halogen bonding, while the ketone group can participate in hydrogen bonding and other interactions. The molecular pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

  • 7-Chloro-1-(3-fluoro-4-methylphenyl)heptane
  • 7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxooctane
  • 7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane

Comparison: 7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane is unique due to its specific combination of substituents and functional groups The presence of both chloro and fluoro substituents on the phenyl ring can significantly influence its chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

7-chloro-1-(3-fluoro-4-methylphenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClFO/c1-11-7-8-12(10-13(11)16)14(17)6-4-2-3-5-9-15/h7-8,10H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQIRTSXUDZEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCCCCCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645162
Record name 7-Chloro-1-(3-fluoro-4-methylphenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-33-6
Record name 7-Chloro-1-(3-fluoro-4-methylphenyl)-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-(3-fluoro-4-methylphenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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